[(E)-1-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)ethylideneamino] acetate;hydrochloride
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Overview
Description
- The core structure is an imidazole ring, which is a five-membered heterocyclic moiety containing three carbon atoms, two nitrogen atoms, and two double bonds. Imidazole is also known as 1,3-diazole.
- Imidazole plays a crucial role in various natural products, including histidine, purine, histamine, and DNA-based structures.
- Commercially available drugs often contain the 1,3-diazole ring, such as metronidazole (an antibacterial), omeprazole (used for ulcers), and azathioprine (for rheumatoid arthritis) .
[(E)-1-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)ethylideneamino] acetate;hydrochloride: is a compound with a complex name, but let’s break it down.
Preparation Methods
- The synthetic routes for this compound can vary, but one common approach involves the condensation of an imidazole derivative with an aldehyde or ketone.
- Industrial production methods may involve large-scale synthesis using optimized conditions.
Chemical Reactions Analysis
Oxidation: Imidazoles can undergo oxidation reactions, leading to imidazole-2-ones.
Reduction: Reduction of imidazoles can yield dihydroimidazoles.
Substitution: Imidazoles can undergo nucleophilic substitution reactions.
Common Reagents: Reagents like hydrogen peroxide, reducing agents, and nucleophiles are used.
Major Products: These reactions can lead to various derivatives of imidazole, each with distinct properties.
Scientific Research Applications
Medicine: Imidazole derivatives have shown antimicrobial, anti-inflammatory, antitumor, and antiviral activities.
Chemistry: They serve as building blocks for drug development.
Biology: Imidazoles are involved in enzyme inhibition and receptor binding.
Industry: Used in the synthesis of pharmaceuticals, agrochemicals, and materials.
Mechanism of Action
- The exact mechanism depends on the specific compound, but imidazoles often interact with enzymes, receptors, or DNA.
- They may modulate cellular processes, signaling pathways, or gene expression.
Comparison with Similar Compounds
Uniqueness: Highlight the specific features that set this compound apart.
Similar Compounds: Mention other imidazole-containing compounds and their applications.
Properties
Molecular Formula |
C10H17ClN2O2 |
---|---|
Molecular Weight |
232.71 g/mol |
IUPAC Name |
[(E)-1-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)ethylideneamino] acetate;hydrochloride |
InChI |
InChI=1S/C10H16N2O2.ClH/c1-8(11-14-9(2)13)10-5-4-6-12(3)7-10;/h5H,4,6-7H2,1-3H3;1H/b11-8+; |
InChI Key |
FYMKDNVBERQWSC-YGCVIUNWSA-N |
Isomeric SMILES |
C/C(=N\OC(=O)C)/C1=CCCN(C1)C.Cl |
Canonical SMILES |
CC(=NOC(=O)C)C1=CCCN(C1)C.Cl |
Origin of Product |
United States |
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